molecular formula C21H23N3O2S B14936642 2-(benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

2-(benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B14936642
M. Wt: 381.5 g/mol
InChI Key: NQEVWLNLEYSNTH-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a benzylamino group, and a methoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiazole with benzylamine, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group through a coupling reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates, as well as the implementation of continuous flow reactors to improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(benzylamino)acetate
  • 2-(benzylamino)-1-(4-methoxyphenyl)-2-methyl-1-propanone hydrochloride
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 2-(benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-(benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-15-19(27-21(24-15)23-14-16-8-4-3-5-9-16)20(25)22-13-12-17-10-6-7-11-18(17)26-2/h3-11H,12-14H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

NQEVWLNLEYSNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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